molecular formula C6H4FN3O2S B2916653 3-Azidobenzenesulfonyl fluoride CAS No. 2253640-67-2

3-Azidobenzenesulfonyl fluoride

Cat. No.: B2916653
CAS No.: 2253640-67-2
M. Wt: 201.18
InChI Key: KXRCAWKCPHCPOD-UHFFFAOYSA-N
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Description

3-Azidobenzenesulfonyl fluoride is an organic compound characterized by the presence of an azido group (-N₃) and a sulfonyl fluoride group (-SO₂F) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidobenzenesulfonyl fluoride typically involves the introduction of the azido group to a benzenesulfonyl fluoride precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide (NaN₃), reacts with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Azidobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), acetonitrile, elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed:

Scientific Research Applications

3-Azidobenzenesulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azidobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the sulfonyl fluoride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification. These interactions are crucial for its applications in bioconjugation and drug development .

Comparison with Similar Compounds

    Benzenesulfonyl fluoride: Lacks the azido group, making it less versatile in cycloaddition reactions.

    4-Azidobenzenesulfonyl fluoride: Similar structure but with the azido group in a different position, affecting its reactivity and applications.

    2-Azidobenzenesulfonyl fluoride: Another positional isomer with distinct chemical properties.

Uniqueness: 3-Azidobenzenesulfonyl fluoride is unique due to the specific positioning of the azido group, which enhances its reactivity in cycloaddition reactions and its utility in bioconjugation techniques. This positional specificity allows for targeted modifications and the development of specialized applications in various fields .

Properties

IUPAC Name

3-azidobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCAWKCPHCPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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